chemical structure and properties of 2-(2-Acetamidoethoxy)acetic acid
chemical structure and properties of 2-(2-Acetamidoethoxy)acetic acid
An In-depth Technical Guide to 2-(2-Acetamidoethoxy)acetic Acid and its Amino Precursor
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Scarcity and Derivatization
In the landscape of chemical compounds utilized in advanced research, it is not uncommon to encounter molecules with sparse documentation. The subject of this guide, 2-(2-Acetamidoethoxy)acetic acid , is one such compound, with limited readily available public data. However, its chemical structure points to a direct and highly relevant relationship with a well-characterized parent molecule: 2-(2-aminoethoxy)acetic acid .
This guide, therefore, adopts a dual-pronged approach rooted in practical chemical principles. We will first provide a comprehensive overview of the foundational compound, 2-(2-aminoethoxy)acetic acid, covering its structure, properties, synthesis, and established applications. Subsequently, we will delve into the synthesis and projected properties of its N-acetylated derivative, 2-(2-acetamidoethoxy)acetic acid. This comparative analysis will not only illuminate the specific characteristics of the target molecule but also serve as a case study in how a common chemical modification—N-acetylation—is strategically employed to modulate molecular properties for applications in drug development and beyond.
Part 1: The Core Compound: 2-(2-Aminoethoxy)acetic Acid
2-(2-Aminoethoxy)acetic acid is a bifunctional molecule that features both a primary amine and a carboxylic acid, connected by an ether linkage. This structure makes it a valuable building block in various scientific disciplines.
Chemical Identity and Structure
This compound is unambiguously identified by several key descriptors, ensuring clarity in research and procurement.
| Identifier | Value |
| IUPAC Name | 2-(2-aminoethoxy)acetic acid[1] |
| CAS Number | 10366-71-9[1][2][3] |
| Molecular Formula | C₄H₉NO₃[1] |
| InChI Key | GNRLUBOJIGSVNT-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C(COCC(=O)O)N[1] |
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// Edges for bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.0, style=double]; C4 -- O3 [len=1.5]; }
Caption: Chemical structure of 2-(2-aminoethoxy)acetic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.
| Property | Value | Source |
| Molecular Weight | 119.12 g/mol | [1][2][3] |
| Appearance | White solid | |
| Melting Point | 177°C to 179°C | [3] |
| Solubility | Soluble in water | |
| pKa (predicted) | ~3.5 (carboxylic acid), ~9.5 (amine) |
Synthesis
While several synthetic routes exist, a common laboratory-scale synthesis involves the reaction of 2-(2-aminoethoxy)ethanol with a protected carboxylic acid precursor, followed by deprotection. A generalized workflow is presented below.
Caption: Generalized synthesis workflow for 2-(2-aminoethoxy)acetic acid.
Causality in Synthesis: The protection of the amine group in the initial step is crucial to prevent its reaction during the subsequent oxidation of the alcohol. The choice of protecting group (e.g., Boc) is dictated by its stability under the oxidation conditions and the ease of its removal in the final step.
Applications
The bifunctional nature of 2-(2-aminoethoxy)acetic acid makes it a versatile linker in bioconjugation and drug delivery. It is often used in the synthesis of more complex molecules where a hydrophilic spacer is required.
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Peptide Modification: It can be incorporated into peptides to modify their solubility and pharmacokinetic properties.
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Fluorescent Labeling: It serves as a reactant in the synthesis of ammonium ion-selective fluoroionophores.[3]
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Enzyme Analysis: It is used in the analysis of recognition elements for mitochondrial processing peptidase.[3]
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Biodegradation Research: It is a known metabolite in the degradation of morpholine by certain bacteria, making it relevant in environmental science and bioremediation studies.[4]
Part 2: The N-Acetylated Derivative: 2-(2-Acetamidoethoxy)acetic Acid
N-acetylation is a fundamental chemical transformation that converts a primary or secondary amine into an acetamide. This modification significantly alters the chemical properties of the parent molecule.
Chemical Identity and Structure
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IUPAC Name: 2-(2-acetamidoethoxy)acetic acid
-
Molecular Formula: C₆H₁₁NO₄
Caption: Chemical structure of 2-(2-acetamidoethoxy)acetic acid.
Synthesis via N-Acetylation
The conversion of 2-(2-aminoethoxy)acetic acid to its N-acetylated form is a straightforward and high-yielding reaction.
Protocol for N-Acetylation:
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Dissolution: Dissolve 2-(2-aminoethoxy)acetic acid in an appropriate aqueous solvent, such as a dilute solution of sodium bicarbonate. The weak base deprotonates the carboxylic acid and ensures the amine is in its more nucleophilic free state.[5]
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Addition of Acetylating Agent: While stirring vigorously, slowly add a slight molar excess of acetic anhydride or acetyl chloride.[6] This reaction should be performed in a well-ventilated fume hood.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, acidify the solution to precipitate the product.
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Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the pure 2-(2-acetamidoethoxy)acetic acid.
Mechanism of N-Acetylation:
Caption: Simplified mechanism of N-acetylation using acetic anhydride.
Expertise in Practice: The use of a weak base like sodium acetate is critical.[5] It maintains a pH where the amine group is sufficiently deprotonated to be nucleophilic, while not being so basic as to hydrolyze the acetic anhydride too rapidly.[5]
Comparative Physicochemical Properties
The addition of the acetyl group has predictable and significant consequences for the molecule's properties.
| Property | 2-(2-aminoethoxy)acetic acid | 2-(2-acetamidoethoxy)acetic acid (Predicted) | Rationale for Change |
| Molecular Weight | 119.12 g/mol | 161.16 g/mol | Addition of an acetyl group (C₂H₂O). |
| Basicity | Basic (due to -NH₂) | Neutral | The lone pair on the nitrogen is delocalized by the adjacent carbonyl group, significantly reducing its basicity.[7] |
| Hydrogen Bonding | Donor (2 H's) & Acceptor | Donor (1 H) & Acceptor | The number of hydrogen bond donors is reduced, which can affect solubility and intermolecular interactions. |
| Lipophilicity (LogP) | Lower | Higher | The acetyl group increases the hydrocarbon character of the molecule, making it more lipophilic. |
| Reactivity | Nucleophilic amine | Non-nucleophilic amide | The amide is significantly less reactive towards electrophiles than the amine.[7] |
Potential Applications and Rationale
The altered properties of 2-(2-acetamidoethoxy)acetic acid open up new avenues for its application, particularly in drug development.
-
Metabolic Stability: The conversion of a primary amine to an amide can protect it from metabolic degradation by enzymes such as monoamine oxidases. This can lead to a longer in vivo half-life for a drug conjugate.
-
Reduced Off-Target Interactions: The basicity of a primary amine can lead to non-specific binding to negatively charged biological molecules. Neutralizing this charge through acetylation can improve the specificity of a targeted drug.
-
Modulation of Permeability: The increased lipophilicity may enhance the ability of a conjugated molecule to cross cell membranes, potentially improving its bioavailability.
-
Protecting Group: In multi-step syntheses, acetylating an amine can serve as a protecting group to prevent it from participating in unwanted side reactions.[8]
Analytical Characterization
To ensure the identity and purity of both the parent compound and its acetylated derivative, a suite of analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. For the acetylated product, the appearance of a new singlet in the ¹H NMR spectrum around 2 ppm (corresponding to the -COCH₃ protons) and a downfield shift of the adjacent -CH₂- protons would confirm the modification.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H bending vibrations characteristic of a primary amine and the appearance of a strong amide C=O stretch around 1650 cm⁻¹ would be key indicators of a successful acetylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of both compounds, matching their elemental formulas.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compounds in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Acetic anhydride and acetyl chloride are corrosive and require careful handling.
Conclusion
While direct information on 2-(2-acetamidoethoxy)acetic acid is limited, a thorough understanding of its chemical nature can be derived from its well-characterized precursor, 2-(2-aminoethoxy)acetic acid, and the fundamental principles of N-acetylation. This guide has demonstrated that by understanding the structure, properties, and reactivity of the parent amine, we can logically deduce the characteristics of its acetylated derivative. The transformation from a basic, hydrophilic amine to a neutral, more lipophilic amide is a powerful tool in the arsenal of medicinal chemists and drug development professionals, enabling the fine-tuning of molecular properties to enhance therapeutic potential. This analytical and comparative approach provides a robust framework for investigating and utilizing less-documented but structurally related chemical entities.
References
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PubChem. (n.d.). 2-(2-aminoethoxy)acetic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Thermo Scientific Alfa Aesar. (n.d.). (2-Aminoethoxy)acetic acid, 98%. Retrieved February 15, 2026, from [Link]
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Various Authors. (2016). What is acetylation of amines?. Quora. Retrieved February 15, 2026, from [Link]
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Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved February 15, 2026, from [Link]
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Mako, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Retrieved February 15, 2026, from [Link]
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Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. Retrieved February 15, 2026, from [Link]
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ACS Publications. (n.d.). Rapid and sensitive detection of multiple microRNAs in cell lysate by surface-enhanced Raman spectroscopy. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved February 15, 2026, from [Link]
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